molecular formula C17H17N3O2 B2581997 benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 60603-44-3

benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate

Cat. No. B2581997
CAS RN: 60603-44-3
M. Wt: 295.342
InChI Key: IKCOLRLCGMBCTI-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial pharmacophore and bioisostere in the field of medicinal chemistry and has a wide range of biological activities .


Synthesis Analysis

Benzimidazole is synthesized starting with o-phenylenediamine (a benzene derivative with nitrogen-containing functionality ortho to each other) and formic acid or the equivalent trimethyl orthoformate .


Molecular Structure Analysis

The benzimidazole core is planar and it is stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases. The imine can be alkylated and also serves as a ligand in coordination chemistry .

Scientific Research Applications

Antineoplastic and Antifilarial Properties

Research has shown that derivatives of benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate exhibit significant growth inhibition in L1210 cells, suggesting potential antineoplastic applications. These compounds, including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, have been found to inhibit cell growth through mitotic spindle poisoning. Additionally, certain derivatives demonstrated in vivo antifilarial activity against adult worms of various species in experimentally infected jirds, highlighting their potential as antifilarial agents (Ram et al., 1992).

Anti-Helicobacter pylori Activity

Further research into benzimidazole derivatives has uncovered their potent and selective activities against the gastric pathogen Helicobacter pylori. A specific prototype carbamate exhibited low minimal inhibition concentration (MIC) values against a panel of clinically relevant H. pylori strains, including those resistant to standard treatments. This suggests the compound's potential as a novel anti-H. pylori agent, with in vitro microbiological criteria indicating efficacy and minimal activity against a broad range of other microorganisms (Carcanague et al., 2002).

Agricultural Applications

In the realm of agriculture, benzimidazole carbamates like carbendazim have been utilized for their fungicidal properties. These compounds are effective in controlling fungal diseases in crops, which is crucial for food production and quality. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim have been developed for sustained release, offering advantages such as improved bioactive compound transfer, reduced environmental toxicity, and decreased degradation. This innovative approach enhances the efficacy and safety of fungicidal treatments in agricultural settings (Campos et al., 2015).

Future Directions

Benzimidazole and its derivatives continue to be of interest in drug discovery due to their wide range of biological activities. Future research may focus on developing new synthetic routes and exploring further therapeutic applications .

properties

IUPAC Name

benzyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(22-12-13-6-2-1-3-7-13)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOLRLCGMBCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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